molecular formula C14H20O8S B13834758 Methyl 6-O-tosyl-beta-D-glucopyranoside

Methyl 6-O-tosyl-beta-D-glucopyranoside

Cat. No.: B13834758
M. Wt: 348.37 g/mol
InChI Key: DBMMVDKCWRGJEG-RKQHYHRCSA-N
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Preparation Methods

The synthesis of Methyl 6-O-tosyl-beta-D-glucopyranoside typically involves the tosylation of methyl beta-D-glucopyranoside. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. The reaction conditions often include the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 6-O-tosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 6-O-tosyl-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various glycosides and other complex molecules.

    Biology: The compound is used to study enzyme-substrate interactions, particularly those involving glycosidases.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anti-cancer and anti-viral drugs.

    Industry: The compound is used in the production of surfactants and emulsifiers .

Mechanism of Action

The mechanism of action of Methyl 6-O-tosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in the synthesis of various derivatives and in studying enzyme kinetics .

Comparison with Similar Compounds

Methyl 6-O-tosyl-beta-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tosyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C14H20O8S

Molecular Weight

348.37 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)21-7-10-11(15)12(16)13(17)14(20-2)22-10/h3-6,10-17H,7H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

DBMMVDKCWRGJEG-RKQHYHRCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)O)O)O

Origin of Product

United States

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